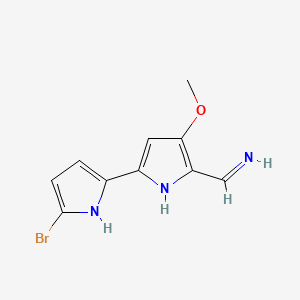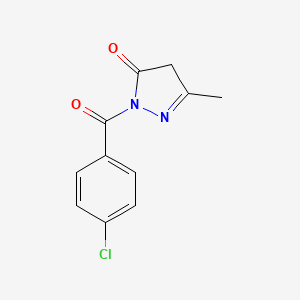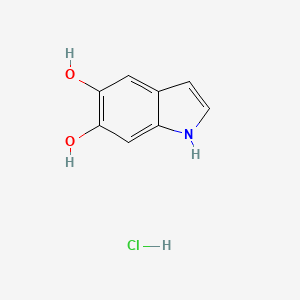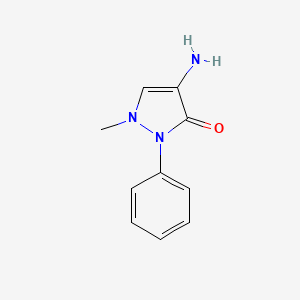
Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine: is a synthetic organic compound characterized by its unique bipyrrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine typically involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a condensation reaction between pyrrole derivatives under acidic or basic conditions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions.
Industrial Production Methods
Industrial production of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted bipyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their electrical conductivity and mechanical properties.
Biology
Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules due to its ability to interact with biological targets.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-(5-Chloro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine
- (Z)-(5-Fluoro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine
Uniqueness
- Bromine Substitution : The presence of the bromine atom at the 5-position imparts unique electronic and steric properties, distinguishing it from its chloro and fluoro analogs.
- Methoxy Group : The methoxy group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions.
Propriétés
Numéro CAS |
85850-01-7 |
|---|---|
Formule moléculaire |
C10H10BrN3O |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
[5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-1H-pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-9-4-7(13-8(9)5-12)6-2-3-10(11)14-6/h2-5,12-14H,1H3 |
Clé InChI |
VSHYYQXFUIYXHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(NC(=C1)C2=CC=C(N2)Br)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















